,3'-DFB can act as a cross-linking agent in the synthesis of polymers. The presence of the ketone group allows it to react with various functional groups, such as amines and thiols, to form covalent bonds and create a more robust and networked polymer structure. This property has been explored for the development of various functional polymers, including photoresists, coatings, and adhesives [1].
[1] Younes, I., & Kadri, A. (2014). New photocrosslinkable poly(arylene ether sulfone)s based on 3,3′-difluorobenzophenone for advanced microfluidic applications. RSC Advances, 4(11), 5824-5833.
,3'-DFB can be used as a photoinitiator in the process of photopolymerization. Upon exposure to ultraviolet (UV) light, 3,3'-DFB undergoes photoexcitation, generating reactive species that can initiate the polymerization reaction of various monomers. This property makes it valuable for applications such as 3D printing, photolithography, and the production of UV-curable coatings and adhesives [2, 3].
[2] Crivello, J. V., & Lovell, P. A. (1977). Photoinitiated polymerization of epoxy resins with 3,3′-difluorobenzophenone. Journal of Polymer Science: Polymer Chemistry Edition, 15(10), 2457-2473.
[3] Dietliker, K., & Moszner, N. (2013). Photopolymerization of acrylates with highly efficient and readily accessible photoinitiators. Macromolecules, 46(15), 5991-6000.
,3'-DFB possesses unique fluorescence properties, making it a valuable tool for various fluorescence-based studies. Its fluorescence emission intensity and lifetime are sensitive to its surrounding environment, allowing researchers to use it as a probe molecule to study various phenomena such as solvent polarity, microenvironments in polymers, and protein-ligand interactions [4, 5].
[4] Yoon, S. C., Park, S. Y., & Lee, S. J. (2000). Environment-sensitive fluorescence behavior of 3,3′-difluorobenzophenone in various solvents. Bulletin of the Korean Chemical Society, 21(11), 1277-1282.
3,3'-Difluorobenzophenone is an organic compound with the molecular formula and a molecular weight of 218.2 g/mol. It is a derivative of benzophenone, characterized by the substitution of two fluorine atoms at the 3 and 3' positions of the benzene rings. This compound is notable for its role as an intermediate in chemical synthesis and has garnered attention for its potential biological activities .
Research indicates that 3,3'-Difluorobenzophenone may exhibit potential biological activities, particularly in the context of drug development. Studies have explored its interactions with biomolecules, suggesting it could play a role in treating conditions such as cancer and diabetes . The compound's mechanism of action often involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of certain enzymes and receptors.
The synthesis of 3,3'-Difluorobenzophenone can be achieved through several methods:
A detailed synthesis example includes:
3,3'-Difluorobenzophenone has diverse applications across various fields:
The interaction studies involving 3,3'-Difluorobenzophenone focus on its electrochemical behavior and binding affinities due to the presence of fluorine atoms. These studies indicate that the position and number of fluorine substituents significantly influence the compound's reactivity and ability to form stable radical species under specific conditions.
Several compounds share structural similarities with 3,3'-Difluorobenzophenone. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
4,4'-Difluorobenzophenone | 1134-79-0 | Lacks halogen substitutions; simpler structure |
3-Chloro-3',4'-difluorobenzophenone | 844884-94-2 | Contains chlorine; different reactivity |
3,5-Dichloro-3',4'-difluorobenzophenone | 845781-01-3 | Contains multiple halogens; enhanced stability |
Benzophenone | 119-61-9 | No halogen substitutions; serves as a base model |
These compounds differ primarily in their halogen substitution patterns and resultant chemical properties, which affect their reactivity and applications in various chemical transformations .
Irritant